molecular formula C12H18O4 B11938220 3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione CAS No. 61699-63-6

3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione

Cat. No.: B11938220
CAS No.: 61699-63-6
M. Wt: 226.27 g/mol
InChI Key: XGNTYPRYQOSCIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE typically involves the reaction of cyclobutene-1,2-dione derivatives with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of catalysts such as zinc, triphenylphosphine, and nickel(II) chloride to facilitate the polycondensation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE is unique due to its specific alkyl substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of specialized polymers and materials with tailored functionalities .

Properties

CAS No.

61699-63-6

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

3,4-di(butan-2-yloxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H18O4/c1-5-7(3)15-11-9(13)10(14)12(11)16-8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

XGNTYPRYQOSCIC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C(=O)C1=O)OC(C)CC

Origin of Product

United States

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